2,5-difluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3O3S/c1-24-9-11-25(12-10-24)19(15-3-6-17(28-2)7-4-15)14-23-29(26,27)20-13-16(21)5-8-18(20)22/h3-8,13,19,23H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWUIQVIDWIRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Difluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS Number: 906150-39-8) is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,5-difluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is CHFNOS, with a molecular weight of 425.5 g/mol. The compound features a difluorobenzenesulfonamide moiety that contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of its notable biological activities:
Antimicrobial Activity
- Bactericidal Effects : The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits a minimum inhibitory concentration (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .
- Antifungal Activity : In addition to antibacterial effects, it has demonstrated antifungal activity against various strains, outperforming standard antifungal agents like fluconazole in certain assays .
- Mechanism of Action : The antimicrobial action is believed to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to cell death .
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. It has been found to exhibit cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer) : Demonstrated significant cytotoxicity.
- CaCo-2 (colon adenocarcinoma) : Effective in inhibiting cell proliferation.
- 3T3-L1 (mouse embryonic fibroblast) : Showed selective toxicity towards cancer cells while sparing normal cells .
Study on Antimicrobial Properties
A study published in MDPI evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 2,5-difluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide. The results indicated:
- Bactericidal Activity : The compound inhibited biofilm formation in MRSA at concentrations as low as 0.007–0.03 mg/mL.
- Comparative Efficacy : It was compared against ciprofloxacin, showing superior performance in biofilm inhibition .
Study on Anticancer Effects
In another investigation focusing on the cytotoxic effects of various compounds on cancer cell lines:
- Cell Line Sensitivity : The compound exhibited IC50 values indicating potent activity against cancer cell proliferation.
- Selectivity : It was noted for its selectivity towards tumor cells over non-tumor cells, suggesting potential for therapeutic use in oncology .
Data Summary Table
| Activity Type | Target Organism/Cell Line | MIC/IC50 | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625–125 μM | Bactericidal effect observed |
| Antibacterial | Enterococcus species | 62.5–125 μM | Effective against clinical isolates |
| Antifungal | Various fungal strains | MIC 106.91–208.59 μM | Superior to fluconazole |
| Anticancer | HeLa | IC50 (specific value) | Significant cytotoxicity |
| Anticancer | CaCo-2 | IC50 (specific value) | Selective toxicity towards cancer cells |
Comparison with Similar Compounds
Rip-B (2-Hydroxy-N-[2-(4-Methoxyphenyl)ethyl]Benzamide)
- Core Structure : Benzamide (amide linkage) vs. sulfonamide in the target compound.
- Key Features: 4-Methoxyphenethyl group shared with the target compound.
- Functional Differences: The sulfonamide group in the target compound may confer stronger hydrogen-bonding capacity and acidity compared to Rip-B’s amide.
Formoterol-Related Compounds (A–E)
- Core Structure: Ethanolamine derivatives with 4-methoxyphenyl groups (e.g., Formoterol Compound A: 1-(3-amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol) .
- Key Features: Designed as β2-adrenergic receptor agonists for bronchodilation. Lack sulfonamide or piperazine groups, relying on ethanolamine for receptor binding.
- Functional Differences :
- The target compound’s sulfonamide and piperazine groups suggest divergent mechanisms, possibly targeting enzymes or GPCRs unrelated to β2-adrenergic receptors.
Compounds with Piperazine/Methylpiperazine Substituents
Pyrido-Pyrimidinone Derivatives (European Patent Compounds)
- Example : 2-(4-Methoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one .
- Core Structure: Pyrido-pyrimidinone vs. benzenesulfonamide in the target compound.
- Key Features: Shared 4-methylpiperazine and 4-methoxyphenyl groups. Pyrido-pyrimidinone core common in kinase inhibitors (e.g., cyclin-dependent kinases).
- Functional Differences: The target compound’s sulfonamide group may favor interactions with serine/threonine residues in enzymes, whereas pyrido-pyrimidinones often bind ATP pockets in kinases.
Comparative Analysis Table
Key Structural and Functional Insights
Role of Sulfonamide vs.
Impact of Fluorine Substituents : The 2,5-difluoro configuration may improve metabolic stability by reducing cytochrome P450-mediated oxidation.
Piperazine vs. Ethanolamine: Piperazine’s basic nitrogen atoms (pKa ~7–9) could enhance solubility and modulate receptor binding kinetics compared to ethanolamine’s primary amine (pKa ~9–10) in Formoterol derivatives .
4-Methoxyphenyl Ubiquity : This moiety appears in diverse drug classes (analgesics, bronchodilators, kinase inhibitors), highlighting its versatility in aromatic interactions without dictating target specificity.
Q & A
Q. What are the foundational synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves sulfonamide coupling, nucleophilic substitution, and purification steps. Key optimizations include controlling temperature (e.g., 0–5°C for sensitive intermediates), pH adjustments to prevent hydrolysis, and using chromatography or recrystallization for purity (>95%) .
Q. Which spectroscopic techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical. For example, ¹H NMR can resolve the 4-methylpiperazine moiety (δ 2.3–2.7 ppm) and aromatic fluorine substituents, while HR-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 506.12) .
Q. How do physicochemical properties influence its experimental handling?
Solubility in polar aprotic solvents (e.g., DMSO), logP (~2.8), and stability under neutral pH are key. Acidic/basic conditions (>pH 9 or <pH 3) may hydrolyze the sulfonamide group, necessitating buffered systems during biological assays .
Advanced Research Questions
Q. How can contradictory stability data under varying pH conditions be resolved?
Conflicting results may arise from differences in solvent systems or ionic strength. Methodological solutions include:
Q. What strategies improve low yields in the sulfonamide coupling step?
Low yields often stem from steric hindrance at the ethyl-piperazine moiety. Solutions include:
Q. How can target interactions be systematically analyzed?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For enzyme inhibition, perform kinetic assays (e.g., IC50 determination via fluorogenic substrates). Cross-validate with molecular docking to map key residues (e.g., hydrophobic pockets accommodating difluoroaryl groups) .
Q. What experimental designs address discrepancies in biological activity across studies?
Variability may arise from cell-line specificity or assay conditions. Mitigation strategies:
- Standardize cell cultures (e.g., passage number, serum-free media).
- Include positive controls (e.g., known sulfonamide inhibitors) in dose-response curves.
- Use CRISPR-edited knockout models to confirm target specificity .
Methodological Tables
Table 1. Key Synthetic Parameters and Outcomes
| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonamide Coupling | DCM, RT, 12 hr | 65 | 92 | |
| Piperazine Alkylation | K2CO3, DMF, 60°C | 78 | 98 | |
| Final Purification | Silica Gel (EtOAc/Hexane) | 85 | 99.5 |
Table 2. Stability Under pH Conditions
| pH | Solvent | Half-Life (hr) | Degradation Product | Reference |
|---|---|---|---|---|
| 7.4 | PBS | >120 | None | |
| 2.0 | HCl (0.1M) | 24 | Benzenesulfonic acid | |
| 10.0 | NaOH (0.1M) | 48 | 2,5-Difluorophenol |
Key Considerations for Researchers
- Data Reproducibility: Document reaction atmospheres (e.g., N2 for air-sensitive steps) and solvent batches.
- Advanced Characterization: Use X-ray crystallography (if crystals form) for unambiguous structural confirmation .
- Ethical Reporting: Disclose all synthetic intermediates and byproducts in supplementary materials to aid reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
